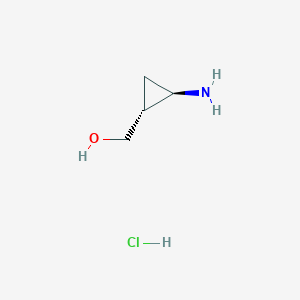

(1R,2R)-2-Aminocyclopropanemethanol Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The evidence highlights the following compounds as structurally or functionally relevant:

(1R,2R)-2-(Aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride (Milnacipran Hydrochloride) CAS: 105310-47-2 Molecular Formula: C₁₅H₂₃ClN₂O Applications: Antidepressant (serotonin-norepinephrine reuptake inhibitor, SNRI) .

(1R,2R)-1-Amino-2-(difluoromethyl)-N-(1-methylcyclopropylsulfonyl)cyclopropanecarboxamide hydrochloride CAS: 1360828-80-3 Molecular Formula: C₉H₁₅ClF₂N₂O₃S Applications: Pharmaceutical intermediate targeting receptor pathways .

trans-(1R,2R)-2-Aminocyclopentanol Hydrochloride CAS: 31775-67-4 Molecular Formula: C₅H₁₂ClNO Applications: Intermediate in material chemistry and drug synthesis .

(1R,2R)-1-Amino-2-phenylcyclopropane-1-carboxylic acid hydrochloride CAS: 60903-07-3 Molecular Formula: C₁₀H₁₂ClNO₂ Applications: Building block for peptide mimetics and bioactive molecules .

(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-((1R,2R)-2-Aminocyclopropyl)methanol hydrochloride typically involves the following steps:

Cyclopropanation: The starting material, such as an alkene, undergoes cyclopropanation to form a cyclopropane ring.

Amination: The cyclopropane derivative is then subjected to amination, introducing the amino group.

Hydroxymethylation: Finally, the compound undergoes hydroxymethylation to attach the hydroxymethyl group.

Industrial Production Methods: Industrial production of rel-((1R,2R)-2-Aminocyclopropyl)methanol hydrochloride often involves optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to form aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the amino group to other functional groups, such as amines or amides.

Substitution: The compound can participate in substitution reactions, where the amino or hydroxymethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines, amides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antiviral Activity

One of the primary applications of (1R,2R)-2-Aminocyclopropanemethanol Hydrochloride is its role as an intermediate in the synthesis of antiviral agents. Specifically, it has been identified as a precursor for compounds that inhibit the Hepatitis C virus NS3/4A protease. This protease is crucial for the viral replication cycle, and inhibitors can potentially serve as therapeutic agents against Hepatitis C .

Antitumor Properties

Research has indicated that derivatives of this compound exhibit antitumor activity. These compounds may function as inhibitors of pyridoxal-phosphate dependent enzymes, which are involved in various metabolic processes related to cancer progression. The structural characteristics of this compound allow for modifications that enhance its efficacy against tumor cells .

Antibiotic Development

The compound is also being explored as a lead structure for developing new antibiotics. Its ability to inhibit key enzymes makes it a candidate for addressing antibiotic resistance, a growing concern in public health .

Agrochemical Intermediates

This compound serves as an important intermediate in the synthesis of agrochemicals. It can be transformed into various formulations that enhance plant growth and resistance to pests and diseases. The versatility of this compound allows it to be modified for specific agricultural needs .

Synthesis and Derivatization

The synthesis of this compound can be achieved through several methods, including optical resolution techniques that yield high purity products suitable for pharmaceutical applications. The ability to derive new compounds from this hydrochloride salt is essential for expanding its utility in drug development and agrochemical formulations .

Therapeutic Development for Hepatitis C

A notable case study involves the development of a therapeutic agent targeting Hepatitis C using this compound as an intermediate. The resulting compounds demonstrated significant antiviral activity in vitro, leading to further clinical trials aimed at evaluating their effectiveness in human subjects .

Agricultural Enhancement Trials

In agricultural settings, trials have been conducted where derivatives of this compound were applied to crops to assess their growth-promoting properties and pest resistance capabilities. Results indicated improved yield and reduced pest incidence compared to control groups, highlighting the potential benefits of these compounds in sustainable agriculture .

Summary Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Medicinal Chemistry | Antiviral agents | Inhibits Hepatitis C virus protease |

| Antitumor properties | Inhibits pyridoxal-phosphate enzymes | |

| Antibiotic development | Potential against antibiotic-resistant strains | |

| Agricultural Applications | Agrochemical intermediates | Enhances plant growth and pest resistance |

Mechanism of Action

The mechanism of action of rel-((1R,2R)-2-Aminocyclopropyl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxymethyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis

Structural and Functional Group Differences

Key Observations :

- Functional Groups : Carboxamide and sulfonyl groups (e.g., in Milnacipran and difluoromethyl analog) enhance receptor binding affinity, while trifluoromethyl groups improve metabolic stability .

- Chirality : All compounds share (1R,2R) stereochemistry, critical for enantioselective interactions in biological systems .

Comparative Efficacy :

- Milnacipran’s SNRI activity is well-documented, with a plasma half-life of 6–8 hours, whereas trifluoromethylcyclopropanamine derivatives may target more specific pathways (e.g., ion channels) due to enhanced lipophilicity (LogP = 2.94) .

- The difluoromethyl-sulfonyl analog’s molecular weight (304.74 g/mol) and PSA (97.64 Ų) suggest moderate blood-brain barrier penetration, making it suitable for CNS applications .

Physicochemical Properties

Key Trends :

Biological Activity

(1R,2R)-2-Aminocyclopropanemethanol hydrochloride is a chiral compound with significant biological activity, particularly in the context of neuropharmacology and medicinal chemistry. This compound has been studied for its potential therapeutic applications, including its interactions with neurotransmitter systems and its role in synthesizing bioactive molecules.

The compound is characterized by its unique cyclopropane structure, which contributes to its biological activity. The stereochemistry of (1R,2R)-2-Aminocyclopropanemethanol is crucial as it influences the compound's interaction with biological targets.

Neuropharmacological Effects

Research indicates that this compound exhibits significant interactions with central nicotinic receptors. These receptors are implicated in various neurological functions, including memory and learning. The compound's ability to modulate these receptors suggests potential applications in treating neurodegenerative diseases and cognitive disorders .

The mechanism by which (1R,2R)-2-Aminocyclopropanemethanol exerts its effects involves the enhancement of cholinergic signaling. Acetylcholine, a key neurotransmitter, plays a vital role in cognitive processes. By interacting with nicotinic receptors, this compound may help restore cholinergic function in conditions where it is compromised .

Study 1: Cholinergic Modulation

A study investigated the effects of (1R,2R)-2-Aminocyclopropanemethanol on memory performance in animal models. The results showed that administration of the compound improved memory retention and learning capabilities, supporting its role as a cognitive enhancer. The underlying mechanism was attributed to increased acetylcholine release and receptor activation .

Study 2: Neuroprotective Properties

Another research effort focused on the neuroprotective properties of (1R,2R)-2-Aminocyclopropanemethanol against oxidative stress-induced neuronal damage. The findings indicated that the compound significantly reduced markers of oxidative stress in neuronal cultures, suggesting its potential use in preventing neurodegeneration associated with aging and other neurological disorders .

Research Findings Summary

| Study | Focus | Key Findings |

|---|---|---|

| Study 1 | Cholinergic Modulation | Improved memory retention; enhanced acetylcholine signaling |

| Study 2 | Neuroprotection | Reduced oxidative stress markers; potential neuroprotective effects |

Properties

Molecular Formula |

C4H10ClNO |

|---|---|

Molecular Weight |

123.58 g/mol |

IUPAC Name |

[(1R,2R)-2-aminocyclopropyl]methanol;hydrochloride |

InChI |

InChI=1S/C4H9NO.ClH/c5-4-1-3(4)2-6;/h3-4,6H,1-2,5H2;1H/t3-,4+;/m0./s1 |

InChI Key |

RJOHVWOEIOVUMN-RFKZQXLXSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]1N)CO.Cl |

Canonical SMILES |

C1C(C1N)CO.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.